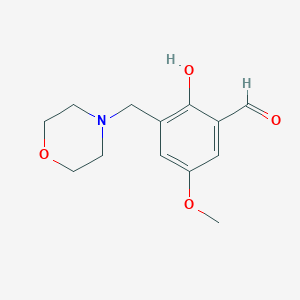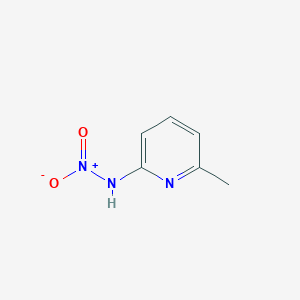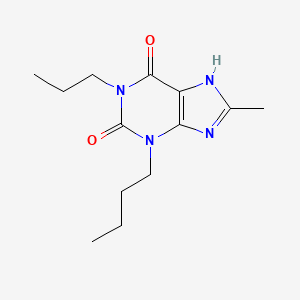![molecular formula C9H9ClO B8760112 2-[(4-chlorophenyl)methyl]oxirane CAS No. 36519-91-2](/img/structure/B8760112.png)
2-[(4-chlorophenyl)methyl]oxirane
概要
説明
2-[(4-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
準備方法
Synthetic Routes and Reaction Conditions: 2-[(4-Chlorophenyl)methyl]oxirane can be synthesized through the epoxidation of 4-chlorostyrene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods: On an industrial scale, the compound can be produced using similar epoxidation methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and catalysts can enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 2-[(4-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Nucleophilic Substitution: β-substituted alcohols.
Reduction: Corresponding diols.
Oxidation: Diols or other oxidized derivatives.
科学的研究の応用
2-[(4-Chlorophenyl)methyl]oxirane has several applications in scientific research:
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, leading to modifications of their structure and function. It can inhibit bacterial enzymes such as hydroxylases and oxidases, affecting bacterial metabolism .
類似化合物との比較
2-(4-Bromophenyl)oxirane: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)oxirane: Contains a fluorine atom instead of chlorine.
2-(4-Methylphenyl)oxirane: Has a methyl group instead of chlorine.
Uniqueness: 2-[(4-Chlorophenyl)methyl]oxirane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties and reactivity, making it suitable for specific applications in synthesis and research .
特性
CAS番号 |
36519-91-2 |
|---|---|
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2 |
InChIキー |
ZPEVFFRSZBVWGB-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
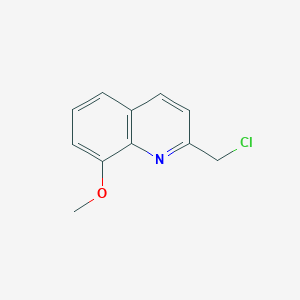
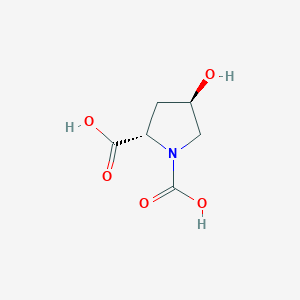
![1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE](/img/structure/B8760053.png)
![2-Chloro-1-[3-(methoxymethyl)furan-2-yl]ethan-1-one](/img/structure/B8760060.png)
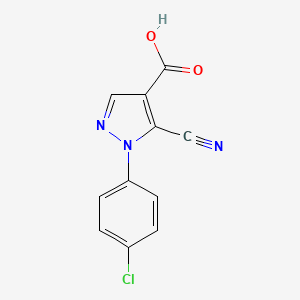
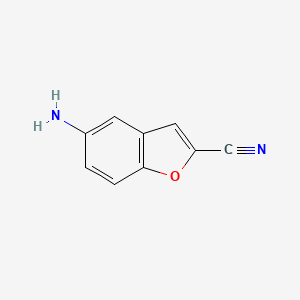

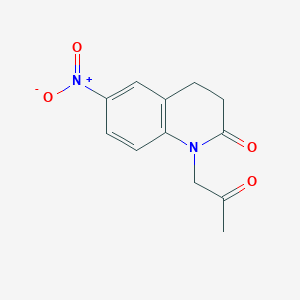
![N-[2-(2-chlorophenyl)ethyl]acetamide](/img/structure/B8760103.png)
![3-Isoquinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-[[4-(methylsulfonyl)phenyl]methyl]-1-oxo-4-phenyl-, methyl ester](/img/structure/B8760110.png)

